molecular formula CH2Cl2O2S B1360054 Chloromethanesulfonyl chloride CAS No. 3518-65-8

Chloromethanesulfonyl chloride

Cat. No.: B1360054
CAS No.: 3518-65-8
M. Wt: 149 g/mol
InChI Key: KQDDQXNVESLJNO-UHFFFAOYSA-N
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Description

Chloromethanesulfonyl chloride is an organosulfur compound with the molecular formula CH₂Cl₂O₂S. It is a colorless to pale yellow liquid that is highly reactive and used as an intermediate in organic synthesis. This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes.

Mechanism of Action

Target of Action

Chloromethanesulfonyl chloride is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are typically organic molecules in a reaction mixture. It is used to introduce the methanesulfonyl group into these molecules, which can then undergo further reactions .

Mode of Action

The mode of action of this compound involves its reaction with other compounds to form derivatives. It is often used in organic synthesis where it acts as a sulfonylating agent . The compound’s chloro group is highly reactive, allowing it to readily participate in reactions with various nucleophiles .

Biochemical Pathways

Instead, it is used in the laboratory to synthesize other compounds that may have biological activity .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the organism’s metabolic capabilities .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. By introducing the methanesulfonyl group into other molecules, it can enable the synthesis of a wide variety of chemical structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction conditions typically involve the use of a well-ventilated hood due to the toxic nature of the reagents and the lachrymatory properties of the product .

  • Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]

  • Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves the continuous chlorination of methanesulfonic acid in the presence of a catalyst. The process is designed to maximize yield and minimize the release of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

Chloromethanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and bases such as triethylamine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Major Products

The major products formed from reactions with this compound include chloromethanesulfonates, chloromethanesulfonamides, and various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Chloromethanesulfonyl chloride is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the methylene group.

    2-Chloroethanesulfonyl chloride: Contains an additional carbon atom in the alkyl chain.

Uniqueness

Chloromethanesulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of sulfonate and sulfonamide derivatives. Its ability to facilitate the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

chloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDDQXNVESLJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188668
Record name Methanesulfonyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3518-65-8
Record name 1-Chloromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (CHLOROMETHYL)SULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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